{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE
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Overview
Description
{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE is a complex organic compound that features a combination of a piperazine ring, a sulfonyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and finally the thienyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, {4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins and other biomolecules makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its ability to form stable complexes and undergo various chemical reactions makes it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of {4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the thienyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE: This compound is similar in structure but contains a furyl group instead of a thienyl group.
{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}PYRIMIDINE: This compound features a pyrimidine ring instead of a thienyl group.
Uniqueness
The uniqueness of {4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-23-13-5-6-14(24-2)16(12-13)26(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-25-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLHHQGLXKVQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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